1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one
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Overview
Description
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes both phenyl and hydroxy groups
Preparation Methods
The synthesis of 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one typically involves several steps. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxy and methoxymethoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The hydroxy and methoxymethoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
- 1-[2-Hydroxy-4,6-dimethoxyphenyl]-3-phenylprop-2-en-1-one
- 1-[2-Hydroxy-4-methoxyphenyl]-3-phenylprop-2-en-1-one These compounds share structural similarities but differ in their functional groups, which can affect their reactivity and applications. The unique combination of hydroxy and methoxymethoxy groups in 1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one provides distinct chemical properties and potential applications .
Properties
CAS No. |
107418-72-4 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-12-21-14-8-9-15(17(19)11-14)16(18)10-7-13-5-3-2-4-6-13/h2-11,19H,12H2,1H3 |
InChI Key |
BLRURFXZPKCIEX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
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